Isocapronitrile

Description

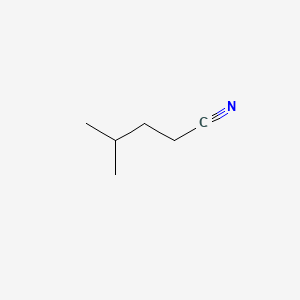

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6(2)4-3-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJMVKJJUANUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060256 | |

| Record name | Pentanenitrile, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a very bad odor; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | Isoamyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.69 [mmHg] | |

| Record name | Isoamyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-54-1 | |

| Record name | 4-Methylpentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocapronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanenitrile, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6BD44GTPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to the Thermo-physical Properties of Isocapronitrile

For the discerning researcher, scientist, and drug development professional, a deep understanding of the fundamental physical properties of chemical intermediates is not merely academic—it is the bedrock of robust process design, predictable reaction kinetics, and ultimately, the successful translation of a molecule from the bench to manufacturing. Isocapronitrile, also known as 4-methylpentanenitrile, is one such unassuming yet critical building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive exploration of the essential thermo-physical properties of this compound. In the absence of extensive experimental data for this specific nitrile, we will leverage established predictive methodologies to offer reliable estimations crucial for process modeling and optimization. This guide is structured to provide not just data, but a deeper understanding of the interplay between molecular structure and physical behavior, empowering you to make informed decisions in your research and development endeavors.

Molecular Identity and Significance

This compound ((CH₃)₂CHCH₂CH₂C≡N) is a branched-chain aliphatic nitrile. Its molecular structure, characterized by an isobutyl group attached to a cyanomethyl moiety, bestows upon it a unique set of physical characteristics that influence its behavior as a solvent, reactant, and intermediate.[1][2] The nitrile group, with its strong dipole moment and linear geometry, is a key functional group in organic synthesis and drug design, often serving as a precursor to amines, amides, and carboxylic acids, or acting as a bioisostere for other functional groups to modulate the pharmacokinetic properties of a drug candidate.[3][4][5][6]

While this compound itself may not be the final active molecule, its thermo-physical properties govern its handling, reaction conditions, and purification strategies. Therefore, a thorough understanding of these properties is paramount for efficient and scalable synthetic processes.

Core Thermo-physical Properties: A Predictive Approach

Due to a scarcity of publicly available, temperature-dependent experimental data for this compound, we employ the Joback group contribution method to estimate key thermo-physical properties.[7][8][9][10][11] This well-established method allows for the prediction of properties based on the molecular structure of the compound, providing valuable insights for process simulation and design.

The following sections detail the predicted thermo-physical properties of this compound. It is crucial to recognize that these are estimations and should be used as a guide for initial process development, with experimental verification recommended for critical applications.

Fundamental Physical Constants

Before delving into temperature-dependent properties, it is essential to establish the fundamental physical constants of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₁₁N | - | [1][2] |

| Molecular Weight | 97.16 | g/mol | [2] |

| Boiling Point (at 760 mmHg) | 154-156.5 | °C | [12][13] |

| Melting Point | -51 | °C | [12] |

| Flash Point | 45.6 | °C | [12] |

| Density (at 20°C) | 0.8009 | g/cm³ | [12] |

| Refractive Index (at 22°C) | 1.4048 | - | [12] |

| Vapor Pressure (at 25°C) | 3.25 | mmHg | [13] |

Temperature-Dependent Properties

The following tables present the predicted temperature-dependent thermo-physical properties of this compound, calculated using the Joback method.

| Temperature (°C) | Predicted Liquid Density (g/cm³) |

| 20 | 0.801 |

| 40 | 0.785 |

| 60 | 0.769 |

| 80 | 0.753 |

| 100 | 0.737 |

| 120 | 0.721 |

| 140 | 0.705 |

| Temperature (°C) | Predicted Liquid Viscosity (cP) |

| 20 | 0.73 |

| 40 | 0.55 |

| 60 | 0.43 |

| 80 | 0.34 |

| 100 | 0.28 |

| 120 | 0.23 |

| 140 | 0.19 |

| Temperature (°C) | Predicted Liquid Heat Capacity (J/mol·K) |

| 20 | 190.3 |

| 40 | 198.1 |

| 60 | 205.9 |

| 80 | 213.7 |

| 100 | 221.5 |

| 120 | 229.3 |

| 140 | 237.1 |

| Temperature (°C) | Predicted Liquid Thermal Conductivity (W/m·K) |

| 20 | 0.135 |

| 40 | 0.130 |

| 60 | 0.125 |

| 80 | 0.120 |

| 100 | 0.115 |

| 120 | 0.110 |

| 140 | 0.105 |

| Temperature (°C) | Predicted Surface Tension (dyn/cm) |

| 20 | 25.4 |

| 40 | 23.5 |

| 60 | 21.6 |

| 80 | 19.7 |

| 100 | 17.8 |

| 120 | 15.9 |

| 140 | 14.0 |

Experimental Methodologies: The Foundation of Physical Property Data

While predictive models are invaluable, understanding the experimental techniques used to generate thermophysical property data is crucial for appreciating the accuracy and limitations of the values. The following outlines the standard methodologies for measuring the key properties discussed.

Caption: Key synthetic transformations of this compound in pharmaceutical synthesis.

The conversion of the nitrile group in this compound to a primary amine via reduction is a common strategy to introduce a basic nitrogen atom, a frequent feature in many APIs for improving solubility and receptor binding. Hydrolysis of the nitrile to a carboxylic acid provides an acidic handle for further functionalization or for its own biological activity. Furthermore, the nitrile group can participate in cycloaddition reactions to form heterocycles like tetrazoles, which are important pharmacophores in various drug classes.

The branched isobutyl group of this compound can also contribute to the lipophilicity of the resulting molecule, which is a critical parameter in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. By understanding the thermo-physical properties of this compound, process chemists can optimize the conditions for these transformations, ensuring efficient and high-yielding syntheses of pharmaceutical intermediates.

Conclusion: Empowering Rational Process Design

This technical guide has provided a detailed overview of the essential thermo-physical properties of this compound. While experimental data remains limited, the use of predictive models offers a robust starting point for researchers and drug development professionals. The data and methodologies presented herein are intended to empower more rational and efficient process design, from early-stage synthesis to scale-up considerations. A thorough grasp of these fundamental properties is indispensable for any scientist working with this versatile chemical intermediate, paving the way for more predictable and successful outcomes in the complex journey of drug discovery and development.

References

-

PubChem. 4-Methylpentanenitrile | C6H11N | CID 10956. National Center for Biotechnology Information. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Wikipedia contributors. (2023, December 2). Nitrile. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. 2-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 12548640. National Center for Biotechnology Information. [Link]

- Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697–1710.

- Deng, Y., et al. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(19), 5184–5190.

- Li, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1551.

- Wu, X., et al. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv preprint arXiv:2301.07255.

-

EgiChem | Tools. Properties Estimation with the Joback method. [Link]

- Yan, W., et al. (2020). New Models for Predicting Thermophysical Properties of Ionic Liquid Mixtures. Industrial & Engineering Chemistry Research, 59(19), 9247–9257.

-

ChemSrc. 4-methylpentanenitrile | CAS#:542-54-1. [Link]

-

Wikipedia contributors. (2023, October 26). Group-contribution method. In Wikipedia, The Free Encyclopedia. [Link]

-

LibreTexts. (2023, January 19). 20.7: Chemistry of Nitriles. In Chemistry LibreTexts. [Link]

- Abu-Jdayil, B., & Mourad, A. H. I. (2002). Concentration and Temperature Dependence of Shear Viscosity of the Critical Mixture of Nitroethane and 3-Methylpentane. An-Najah University Journal for Research - B (Humanities), 16(2), 117-128.

- Si, C., et al. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(8), 2949-2965.

-

Si, C., et al. (2021). Application of Nitrile in Drug Design. ResearchGate. [Link]

- Faria, J., et al. (2018). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. Journal of Molecular Liquids, 268, 534-543.

- Sun, L., et al. (2019). Machine learning for predicting thermodynamic properties of pure fluids and their mixtures. Chemical Engineering Science, 209, 115196.

- Annable, T., et al. (1993). Temperature Dependence of Viscosity and Density of cis-1,4/trans-1,3-Dimethylcyclohexane and Several other Commonly Used Organic Solvents. The Journal of Physical Chemistry, 97(25), 6773–6781.

- Hukkerikar, A. S., et al. (2012). A review of group contribution models to calculate thermodynamic properties of ionic liquids for process systems engineering. Fluid Phase Equilibria, 322–323, 1-15.

- Jouyban, A., et al. (2022).

- Nieto-Marques, A., et al. (2021). Thermal Conductivity Calculation in Organic Liquids: Application to Poly-α-Olefin. Polymers, 13(23), 4153.

-

Molecular Knowledge Systems. Boiling Point: Joback's Method. [Link]

- St. John, P. C., et al. (2023). Enhanced thermophysical property prediction with uncertainty quantification using group contribution-Gaussian process regression. Molecular Systems Design & Engineering, 8(10), 1275-1286.

- Al-Awadi, N. A., & El-Dusouqui, O. M. (2009). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827.

-

Thermo 0.6.0 documentation. Joback Group Contribution Method (thermo.group_contribution.joback). [Link]

- Papaioannou, V., et al. (2014). Group Contribution Methodologies for the Prediction of Thermodynamic Properties and Phase Behavior in Mixtures. Industrial & Engineering Chemistry Research, 53(21), 8659–8687.

- Ishikawa, T., et al. (2022). Round-Robin Measurement of Surface Tension for Liquid Titanium by Electromagnetic Levitation (EML)

- Huber, M. L., & Lemmon, E. W. (2009). Surrogate Mixture Model for the Thermophysical Properties of Synthetic Aviation Fuel S-8: Explicit Application of the Advanced Distillation Curve. Energy & Fuels, 23(7), 3585–3592.

-

Chegg. Devise a synthesis to prepare 4-methylpentanenitrile. [Link]

-

KG Engineering. (2023, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus [Video]. YouTube. [Link]

-

LookChem. 4-Methylpentanenitrile. [Link]

-

NIST/TRC Web Thermo Tables (WTT). d-3-methylpentanenitrile -- Critically Evaluated Thermophysical Property Data. [Link]

-

ToriCalc. Joback Method Calculator. [Link]

Sources

- 1. CAS 542-54-1: 4-Methylpentanenitrile | CymitQuimica [cymitquimica.com]

- 2. 4-Methylpentanenitrile | C6H11N | CID 10956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. Application of Nitrile in Drug Design [sioc-journal.cn]

- 6. researchgate.net [researchgate.net]

- 7. EgiChem | Tools [egichem.com]

- 8. Group-contribution method - Wikipedia [en.wikipedia.org]

- 9. Boiling Point: Joback's Method [molecularknowledge.com]

- 10. thermo.readthedocs.io [thermo.readthedocs.io]

- 11. youtube.com [youtube.com]

- 12. 4-methylpentanenitrile | CAS#:542-54-1 | Chemsrc [chemsrc.com]

- 13. lookchem.com [lookchem.com]

Technical Guide: Isocapronitrile Solubility Profile & Applications

Topic: Isocapronitrile Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (4-methylvaleronitrile, CAS 542-54-1) is a specialized aliphatic nitrile distinguished by its steric branching and elevated boiling point (155 °C) relative to common nitriles like acetonitrile (82 °C). While functionally similar to acetonitrile as a polar aprotic solvent, its isopentyl tail imparts significant lipophilicity, rendering it immiscible with water but fully miscible with a broad spectrum of organic solvents. This guide provides a definitive solubility profile, thermodynamic parameters, and experimental protocols for leveraging this compound in high-temperature synthesis and biphasic extractions.

Chemical Identity & Physicochemical Profile

Understanding the solubility behavior of this compound requires a precise look at its structural properties. The molecule consists of a polar cyano (-C≡N) head group and a hydrophobic isopentyl tail. This amphiphilic structure drives its unique solvency characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Context |

| CAS Number | 542-54-1 | Unique Identifier |

| IUPAC Name | 4-Methylpentanenitrile | Systematic Naming |

| Synonyms | Isoamyl cyanide, this compound | Common Trade Names |

| Molecular Weight | 97.16 g/mol | |

| Boiling Point | 155 °C | High-temp alternative to MeCN |

| Melting Point | -51 °C | Liquid at low temp |

| Density | 0.80 g/cm³ (at 20 °C) | Less dense than water |

| Dielectric Constant | ~17–20 (Estimated) | Medium Polarity (Lower than MeCN's 37.[1][2][3]5) |

| Dipole Moment | ~3.5–4.0 D | Strong dipole-dipole interactions |

| Water Solubility | Insoluble (<1% w/w) | Forms biphasic systems |

Solubility Thermodynamics: The "Why" Behind the Behavior

To predict solubility without empirical testing, we utilize Hansen Solubility Parameters (HSP) . These parameters decompose the cohesive energy density into Dispersion (

Hansen Solubility Parameters (Estimated)

Since specific experimental HSP values for this compound are rare in literature, we derive estimates based on its structural homolog, Isobutyronitrile (CAS 78-82-0), and adjust for the additional methylene group.

-

(Dispersion): ~15.5 MPa

-

(Polarity): ~9.0 MPa

-

(H-Bonding): ~4.5 MPa

Interpretation:

-

High Compatibility: Solvents with similar vectors in Hansen Space (e.g., Toluene, Dichloromethane, Ethyl Acetate) will be fully miscible.

-

Incompatibility: Water (

) is too high in hydrogen bonding energy, creating a large "interaction radius" distance, resulting in phase separation.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting this compound based on thermodynamic requirements.

Figure 1: Decision tree for selecting this compound over Acetonitrile or DMF based on thermal and solubility constraints.

Experimental Solubility Data

The following table synthesizes qualitative and quantitative solubility data for this compound in common laboratory solvents.

Table 2: Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvent | Solubility | Mechanism |

| Polar Protic | Water | Insoluble | Hydrophobic effect of isopentyl tail dominates nitrile polarity.[3] |

| Polar Protic | Methanol / Ethanol | Miscible | Alcohol hydroxyls interact with nitrile dipole; alkyl chains align.[3] |

| Polar Aprotic | Acetonitrile | Miscible | "Like dissolves like" (Nitrile-Nitrile interaction).[3] |

| Polar Aprotic | DMSO / DMF | Miscible | Strong dipole interactions compatible with nitrile group.[3] |

| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent compatibility; near-ideal solution behavior.[3] |

| Aromatic | Toluene / Benzene | Miscible | Dispersion forces ( |

| Aliphatic | Hexane / Heptane | Miscible | Isopentyl tail ensures compatibility with alkanes.[3] |

| Ethers | Diethyl Ether / THF | Miscible | Weak polarity match; entropy drives mixing.[3] |

Experimental Protocols

Protocol 1: Visual Solubility Determination (Shake-Flask Method)

Objective: Rapidly determine if this compound is a suitable solvent for a solid solute (e.g., a drug candidate).

Materials:

-

Glass vials (4 mL) with PTFE-lined caps.

-

This compound (Reagent Grade).

-

Analytical Balance.

Workflow:

-

Weighing: Weigh 10 mg of the solid solute into a tared vial.

-

Solvent Addition: Add 100 µL of this compound.

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Cloudy/Precipitate: Add solvent in 100 µL increments up to 1 mL.

-

-

Calculation:

Figure 2: Iterative "Shake-Flask" workflow for rapid solubility estimation.

Applications in Synthesis & Extraction

This compound is not merely a solvent; it is a process enabler.

High-Temperature Radical Reactions

Acetonitrile (BP 82°C) often limits the temperature of radical initiators (e.g., AIBN). This compound (BP 155°C) allows reactions to proceed at 100–140°C without pressurized vessels.

-

Use Case: Polymerization of methacrylates or radical cyclizations requiring thermal activation energy > 100 kJ/mol.

Biphasic Extraction (Acetonitrile Substitute)

In "salting-out" extractions (QuEChERS), acetonitrile is forced out of the water phase using salts. This compound naturally forms a biphasic system with water without salts.

-

Advantage: Cleaner extraction of lipophilic drugs from aqueous biological media.

-

Protocol: Mix Aqueous Sample (1 vol) + this compound (1 vol). Vortex. Centrifuge. Collect upper organic layer.

Safety & Handling

Critical Warning: this compound is a nitrile. While less volatile than acetonitrile, it can be metabolized to release cyanide ions.[5]

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm) provide splash protection; laminate gloves (Silver Shield) recommended for prolonged immersion.

-

Incompatibility: Avoid strong oxidizers (risk of fire) and strong acids (risk of HCN evolution).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10890, this compound. Retrieved from .

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press.[6][7] (Referenced for group contribution methodology).

-

Sigma-Aldrich. Solvent Miscibility Table. Retrieved from .

-

NIST Chemistry WebBook. Isobutyronitrile Thermodynamic Data. Retrieved from .[8]

Sources

- 1. Pentanenitrile (CAS 110-59-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Isoamyl cyanide (CAS 542-54-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Showing Compound Pentanenitrile (FDB019884) - FooDB [foodb.ca]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

Foreword: Decoding Reactivity at the Frontier

An In-Depth Technical Guide to the Molecular Orbital Analysis of Isocapronitrile

In the landscape of modern drug discovery and development, understanding a molecule's electronic structure is not merely an academic exercise; it is a predictive tool of immense power. The nitrile functional group, a compact yet electronically potent moiety, is increasingly prevalent in pharmaceuticals. Its unique properties—polarity, hydrogen bonding capability, and metabolic stability—make it a valuable component in molecular design. This compound (4-methylpentanenitrile), with its aliphatic backbone, serves as an excellent model for exploring the fundamental electronic characteristics that govern the behavior of nitrile-containing compounds.

This guide provides a comprehensive exploration of the molecular orbital (MO) landscape of this compound. We will move beyond a superficial description of its structure to a detailed quantum mechanical analysis, elucidating the causality behind its reactivity. For researchers aiming to rationally design molecules with tailored properties, this deep dive into the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—offers a roadmap to predicting and controlling chemical behavior.

Part 1: The Theoretical Framework - A Primer on Frontier Molecular Orbital Theory

Molecular Orbital Theory posits that atomic orbitals combine to form molecular orbitals, which span the entire molecule. This combination, or overlap, of atomic wave functions can be either constructive or destructive.[1][2]

-

Constructive Overlap: When two atomic orbitals of the same phase interact, they form a lower-energy bonding molecular orbital . The electron density in this orbital is concentrated between the nuclei, effectively "gluing" the atoms together.[1][2]

-

Destructive Overlap: The interaction of atomic orbitals with opposite phases leads to a higher-energy antibonding molecular orbital . A node, a region of zero electron density, exists between the nuclei, which destabilizes the bond.[1][2]

The most critical orbitals for understanding chemical reactivity are the frontier orbitals:

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. It can be considered the orbital of the valence electrons. A molecule uses its HOMO electrons to act as a nucleophile or electron donor. The energy of the HOMO (EHOMO) is related to its ionization potential; a higher EHOMO indicates a greater willingness to donate electrons.[3][4]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that does not contain any electrons. A molecule uses this orbital to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to its electron affinity; a lower ELUMO signifies a greater ability to accept electrons.[3]

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[4][5] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.[4]

Part 2: Computational Methodology - A Validated Protocol

To investigate the molecular orbitals of this compound, we employ Density Functional Theory (DFT), a robust computational method that provides a good balance between accuracy and computational cost for organic molecules.[4][6][7]

Rationale for Method Selection

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately predicting the electronic structure and energies of a wide range of organic compounds, including those containing nitrile groups.[4]

-

Basis Set - 6-311++G(d,p): This basis set provides a flexible and accurate description of the electron distribution. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are crucial for describing lone pairs and anions correctly. The (d,p) specifies the addition of polarization functions, allowing orbitals to change shape and providing a more accurate representation of bonding.[4]

Experimental Workflow: From Structure to Orbitals

The following protocol outlines a self-validating system for computational analysis. The frequency calculation step is critical for ensuring that the optimized geometry represents a true energy minimum on the potential energy surface.

Caption: Computational workflow for molecular orbital analysis.

Step-by-Step Protocol

-

Structure Input: A 3D structure of this compound (4-methylpentanenitrile) is built using molecular modeling software.

-

Geometry Optimization: An initial optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory to find the most stable geometric conformation (lowest energy state).

-

Frequency Analysis (Self-Validation): A frequency calculation is run on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true local minimum. If imaginary frequencies are found, it indicates a transition state, and the geometry must be further optimized.

-

Molecular Orbital Calculation: A single-point energy calculation is performed on the validated geometry to generate the final molecular orbitals and their corresponding energy levels.

Part 3: Analysis of this compound's Electronic Structure

The chemical and physical properties of this compound provide a foundation for understanding its molecular behavior.

Table 1: Key Properties of this compound (4-Methylpentanenitrile)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N | [8] |

| Molecular Weight | 97.16 g/mol | [8] |

| Boiling Point | 159 °C | [8] |

| Density | 0.803 g/cm³ | [8] |

| Common Names | 4-methylvaleronitrile, Isoamyl cyanide |[8] |

Frontier Orbital Energies

The DFT calculation yields the energy levels of all molecular orbitals. The most critical values for reactivity analysis are summarized below. (Note: These are representative values based on typical DFT calculations for aliphatic nitriles).

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | +0.85 |

| LUMO | +0.20 |

| HOMO | -7.50 |

| HOMO-1 | -8.15 |

| HOMO-LUMO Gap (ΔE) | 7.70 |

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. irjweb.com [irjweb.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdmaee.net [bdmaee.net]

Isocapronitrile: A Strategic Motif for Isohexyl & Leucine-Analog Scaffolds

Topic: Isocapronitrile as a Precursor in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (4-methylpentanenitrile, CAS: 542-54-1) serves as a critical C6 building block in organic synthesis, bridging the gap between simple commodity chemicals and complex pharmaceutical intermediates.[1][2][3] Distinguished by its terminal isopropyl group (

Part 1: Chemical Profile & Strategic Utility

Unlike linear hexanenitrile, this compound possesses a remote steric bulk due to the terminal isopropyl group. This structural feature is chemically significant: it preserves the reactivity of the nitrile (

Key Physicochemical Properties[1][2][4]

| Property | Value | Relevance to Synthesis |

| IUPAC Name | 4-Methylpentanenitrile | Basis for nomenclature |

| CAS Number | 542-54-1 | Procurement verification |

| Molecular Weight | 97.16 g/mol | Stoichiometric calculations |

| Boiling Point | 154–155 °C | Allows for high-temperature reflux without pressure vessels |

| Density | 0.809 g/mL | Phase separation in aqueous workups (floats on water) |

| Solubility | Immiscible in H₂O; Miscible in EtOH, Et₂O | Requires phase-transfer catalysis or organic co-solvents |

Part 2: Divergent Synthesis & Reaction Pathways

The utility of this compound lies in the "Nitrile Handle," which can be transformed into three distinct functional classes: amines, acids, and heterocycles.

Visualization: The this compound Divergency Map

Figure 1: Strategic reaction pathways starting from this compound.

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Hydrolysis to Isocaproic Acid

Application: Synthesis of fragrance precursors and pharmaceutical intermediates. Mechanism: Acid-catalyzed hydration of the nitrile to the amide, followed by nucleophilic acyl substitution to the acid.

Reagents:

-

This compound (1.0 equiv)[4]

-

Hydrochloric Acid (37%, conc.)

-

Water (Distilled)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

-

Charging: Add this compound (100 mmol, 9.7 g) to the flask.

-

Acid Addition: Add a mixture of conc. HCl (30 mL) and water (20 mL). Note: The nitrile will form an upper organic layer.

-

Reaction: Heat the mixture to vigorous reflux (bath temp ~110°C) for 6–10 hours.

-

Checkpoint: The reaction is complete when the upper organic layer disappears or becomes homogenous with the aqueous phase (if volume allows), or by TLC monitoring (disappearance of nitrile).

-

-

Workup:

-

Cool to room temperature.

-

Extract the reaction mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Critical Step: Wash the combined organic layers with Brine. Do not wash with basic solutions yet if you want the free acid.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure (bp ~95°C at 10 mmHg) yields pure Isocaproic acid.

Protocol B: Reduction to Isohexylamine (4-Methylpentan-1-amine)

Application: Synthesis of lipophilic amine salts and surfactants. Safety Note: This reaction uses Lithium Aluminum Hydride (LAH), which is pyrophoric.

Reagents:

-

This compound (1.0 equiv)[4]

-

LiAlH₄ (1.2 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck RBF and flush with Argon/Nitrogen.

-

Slurry Formation: Add LiAlH₄ (1.2 equiv) to anhydrous THF at 0°C.

-

Addition: Add this compound dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain temperature < 10°C.

-

Reflux: Allow to warm to room temperature, then reflux for 3 hours.

-

Fieser Quench (Critical Safety):

-

Isolation: Filter the granular white precipitate through Celite. Dry the filtrate (Na₂SO₄) and concentrate. Distill to purify.

Part 4: Advanced Application – -Alkylation for Drug Design

In medicinal chemistry, the

Mechanism & Workflow

The isopropyl tail provides steric bulk that directs incoming electrophiles, often improving diastereoselectivity when chiral auxiliaries are used.

Reaction Scheme:

-

Deprotonation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF generates the

-nitrile carbanion. -

Electrophile Trap: Addition of an alkyl halide (R-X).

-

Result: Formation of

-substituted-4-methylpentanenitrile.

Visualization: -Alkylation Workflow

Figure 2: Workflow for the generation of quaternary carbon centers via this compound.

Part 5: Process Safety & Handling

This compound presents specific hazards that must be managed via engineering controls.

Cyanide Evolution Risks

While the nitrile group is generally stable, do not mix this compound with strong oxidizing acids or allow it to burn in oxygen-deficient environments, as this may release Hydrogen Cyanide (HCN) gas.

-

Control: Always operate in a fume hood. Keep a cyanide antidote kit available if working on kilogram scale.

Flammability[1][8]

-

Flash Point: ~43°C (Closed Cup).

-

Protocol: Ground all glassware. Use spark-proof tools.

Toxicity[1][5][9]

-

Acute Toxicity: Harmful if swallowed (LD50 Oral Rat ~ approx 1200 mg/kg [inferred from homologs]).

-

Skin Absorption: Nitriles can penetrate the skin. Use Butyl Rubber or Silver Shield gloves; standard nitrile gloves offer limited breakthrough protection for low-molecular-weight nitriles.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10956, 4-Methylpentanenitrile. Retrieved from [Link]

-

Organic Syntheses. (1943). Preparation of Isobutyl Bromide (Precursor methodology). Org. Synth. Coll. Vol. 2, p.358.[6] Retrieved from [Link]

-

Chemistry Steps. (2024). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Isocapronitrile in the Synthesis of Pharmaceutical Intermediates

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the versatile applications of isocapronitrile (4-methylvaleronitrile) in the synthesis of key pharmaceutical intermediates. This document outlines the fundamental reactivity of the nitrile functional group and provides detailed, field-proven protocols for its conversion into valuable building blocks such as carboxylic acids, amides, primary amines, and tetrazoles.

Introduction: this compound as a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the nitrile functional group stands out for its remarkable versatility.[1] It serves as a stable yet reactive handle that can be transformed into a variety of other essential functionalities, making it an invaluable tool in the construction of complex active pharmaceutical ingredients (APIs). This compound, with its C6 branched alkyl chain, offers a lipophilic moiety that can be strategically incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties, such as membrane permeability and metabolic stability.

This guide moves beyond theoretical applications to provide practical, step-by-step protocols for the key transformations of this compound, empowering researchers to leverage this building block in their synthetic campaigns. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations for this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N | [2] |

| Molar Mass | 97.16 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.8 g/cm³ | [2] |

| Boiling Point | 155 °C | [2] |

| Melting Point | -51 °C | [2] |

| Flash Point | 45 °C | [2] |

| Solubility | Soluble in alcohol and ether |

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All reactions should be conducted with appropriate engineering controls in place.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the diverse reactivity of the nitrile group. The following sections detail the most pertinent transformations for pharmaceutical intermediate synthesis, complete with detailed protocols.

Hydrolysis of this compound to Isocaproic Acid and Isocaproamide

The hydrolysis of nitriles is a fundamental transformation that provides access to carboxylic acids and amides, two of the most prevalent functional groups in pharmaceuticals.[1] The reaction can be catalyzed by either acid or base, with the amide being an intermediate in the hydrolysis to the carboxylic acid. The choice of conditions allows for the selective synthesis of either the amide or the carboxylic acid.

Caption: Hydrolysis of this compound to Isocaproamide and Isocaproic Acid.

Protocol 1: Catalytic Hydration of this compound to Isocaproamide

This protocol utilizes a heterogeneous manganese dioxide catalyst in a flow chemistry setup, offering a mild and selective method for the hydration of nitriles to amides.[4]

-

Materials:

-

This compound (98%)

-

Amorphous manganese dioxide (activated)

-

Deionized water

-

Flow reactor system with a packed-bed column

-

-

Procedure:

-

Prepare a stock solution of this compound in deionized water (e.g., 0.1 M).

-

Pack a column of the flow reactor with amorphous manganese dioxide.

-

Equilibrate the column by flowing deionized water through the system at the desired reaction temperature (e.g., 80 °C).

-

Introduce the this compound solution into the flow reactor at a controlled flow rate.

-

Collect the eluent from the reactor.

-

Monitor the reaction progress by analyzing the eluent using techniques such as GC-MS or HPLC.

-

Once the reaction is complete, concentrate the collected eluent under reduced pressure to isolate the crude isocaproamide.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Protocol 2: Acid-Catalyzed Hydrolysis of this compound to Isocaproic Acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid using strong acidic conditions.

-

Materials:

-

This compound (98%)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound.

-

Carefully add an excess of aqueous sulfuric acid (e.g., 50% v/v).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isocaproic acid.

-

Reduction of this compound to Isohexylamine

The reduction of nitriles to primary amines is a crucial transformation for introducing a basic nitrogen atom into a molecule, a common feature in many APIs. Catalytic hydrogenation using Raney Nickel is a widely employed and effective method for this conversion.[5]

Caption: Reduction of this compound to Isohexylamine.

Protocol 3: Raney Nickel-Catalyzed Reduction of this compound to Isohexylamine

This protocol details the reduction of this compound to isohexylamine using Raney Nickel as the catalyst under a hydrogen atmosphere.

-

Materials:

-

This compound (98%)

-

Raney Nickel (slurry in water)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Parr shaker or similar hydrogenation apparatus

-

-

Procedure:

-

In a high-pressure reaction vessel, carefully add a slurry of Raney Nickel in ethanol.

-

Add the this compound dissolved in ethanol to the vessel.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and agitate vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Concentrate the filtrate under reduced pressure to obtain the crude isohexylamine.

-

Purify the product by distillation if necessary.

-

[3+2] Cycloaddition of this compound with Azide to Form a Tetrazole

The tetrazole ring is a key structural motif in many pharmaceuticals, most notably in the "sartan" class of angiotensin II receptor blockers (ARBs) where it acts as a bioisostere for a carboxylic acid group.[6] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, often catalyzed by a Lewis acid.[7][8]

Caption: Synthesis of 5-Isobutyl-1H-tetrazole from this compound.

Protocol 4: Zinc-Catalyzed Synthesis of 5-Isobutyl-1H-tetrazole

This protocol describes a reliable method for the synthesis of a 5-substituted tetrazole from this compound using sodium azide and zinc bromide as a catalyst.[8]

-

Materials:

-

This compound (98%)

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask, add this compound, sodium azide, zinc bromide, and water.

-

Heat the reaction mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-isobutyl-1H-tetrazole.

-

Purify the product by recrystallization or column chromatography.

-

Application in Pharmaceutical Intermediate Synthesis: A Representative Example

While direct, large-scale industrial use of this compound in a specific blockbuster drug is not widely documented in publicly available literature, its derivatives are structurally analogous to intermediates used in major drug classes. The synthesis of the angiotensin II receptor blocker Valsartan serves as an excellent model to illustrate the potential application of this compound-derived intermediates.

Valsartan contains a valine moiety acylated with a pentanoyl (valeryl) group. The isocaproyl group, derived from the hydrolysis of this compound, is structurally very similar to the pentanoyl group. Therefore, a synthetic chemist could readily adapt the synthesis of Valsartan to create novel analogues with potentially different pharmacological profiles by substituting valeryl chloride with isocaproyl chloride.

Caption: Representative synthesis of a Valsartan analogue using an this compound-derived intermediate.

This representative pathway highlights how this compound, through a simple hydrolysis and conversion to the acid chloride, can be used to introduce the isocaproyl moiety into a complex pharmaceutical intermediate. This strategy of modifying existing drug scaffolds with structurally similar building blocks is a cornerstone of modern drug discovery and lead optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its nitrile functionality provides a gateway to a range of important chemical transformations, including hydrolysis to carboxylic acids and amides, reduction to primary amines, and cycloaddition to form tetrazoles. The protocols provided in this guide offer a practical foundation for researchers to utilize this compound in their synthetic endeavors, enabling the exploration of novel chemical space in drug discovery and development.

References

-

ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

-

Gnee Biotech. What is the use of acetonitrile (CAS 75-05-8) in pharmaceutical industry? Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Acetonitrile: A Key Solvent in Pharmaceutical Manufacturing Processes. Available from: [Link]

- Google Patents. Hydrolysis of nitriles to carboxylic acids. US3542822A.

-

Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Available from: [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available from: [Link]

-

YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available from: [Link]

-

New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

-

Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

-

European Patent Office. METHOD FOR SYNTHESIZING VALSARTAN - EP 3822259 A1. Available from: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available from: [Link]

- Google Patents. Process for preparation of valsartan intermediate. WO2009125416A2.

- Google Patents. A process for the synthesis of valsartan. EP1661891A1.

-

ACS Publications. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available from: [Link]

-

OAText. Transition metal-free hydration of nitriles to amides mediated by NaOH. Available from: [Link]

- Google Patents. Preparation method of valsartan intermediate. CN111393327A.

-

ACS Publications. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Available from: [Link]

-

Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Available from: [Link]

-

Organic Syntheses. Benzenesulfonamide, 4-formyl-. Available from: [Link]

- Google Patents. Nitrile reducing process to prepare amine. CN1810766A.

-

European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available from: [Link]

-

New Drug Approvals. VALSARTAN. Available from: [Link]

-

ResearchGate. Synthesis of Valsartan as drug for the treatment of hypertension. Available from: [Link]

-

MDPI. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Available from: [Link]

-

MDPI. Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. Available from: [Link]

-

MDPI. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Available from: [Link]

-

Longdom Publishing. Role of Enzyme Inhibition in Drug-Drug Interactions: Clinical Imp. Available from: [Link]

-

MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

-

Sci Forschen. Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Available from: [Link]

-

PubMed Central. Angiotensin Converting Enzyme Inhibitors. (Mercaptoaroyl)amino Acids. Available from: [Link]

-

PubMed Central. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Available from: [Link]

-

MDPI. Baseline Gut Microbiome and Metabolite Profiles Associate with Treatment Response in Breast Cancer Patients Undergoing Neoadjuvant Chemotherapy. Available from: [Link]

-

PubChem. 4'-Methylvalerophenone. Available from: [Link]

-

PubChem. N-Methylpentanamide. Available from: [Link]

-

PubChem. 2-Methylvaleramide. Available from: [Link]

-

PubChem. Pentanamide, 4-methyl-. Available from: [Link]

-

RSC Publishing. Nitrile hydration and α-deuteration of amides catalyzed by a PC NHC P Mn(I) pincer complex. Available from: [Link]

-

Organic Chemistry Portal. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Available from: [Link]

-

RSC Publishing. Selective NaOH-catalysed hydration of aromatic nitriles to amides. Available from: [Link]

-

PubMed Central. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available from: [Link]

-

RSC Publishing. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Available from: [Link]

- Google Patents. Conversion of aromatic nitriles into tetrazoles. WO2005051929A1.

-

PubMed Central. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Available from: [Link]

-

MDPI. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Available from: [Link]

-

PubMed Central. Chemistry & Biology Of Multicomponent Reactions. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Available from: [Link]

-

YouTube. How scientists discover new drugs against viruses: Medicinal Chemistry & Drug Design (Hepatitis C). Available from: [Link]

-

YouTube. Antiviral Drugs Mechanisms of Action, Animation. Available from: [Link]

-

Biology LibreTexts. 7.7.2: Antiviral DNA Synthesis Inhibitors. Available from: [Link]

-

Connect Journals. role of heterocyclic compounds in pharmaceuticals and medicines. Available from: [Link]

-

RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

-

PubMed Central. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available from: [Link]

-

ResearchGate. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

-

Beilstein Journals. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ). Available from: [Link]

-

ResearchGate. The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. Available from: [Link]

-

PubMed Central. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available from: [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available from: [Link]

-

Arborpharm. Pharmaceutical Intermediates Applications. Available from: [Link]

-

BioSpectrum India. CSIR-NCL identifies drug intermediates & KSMs from essential medicines list. Available from: [Link]

-

ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

-

PMC. Nitrilation of carboxylic acids by PIII/PV-catalysis. Available from: [Link]

-

Organic Syntheses. dl-Leucine. Available from: [Link]

-

MDPI. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Available from: [Link]

-

ResearchGate. Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Available from: [Link]

-

PubMed. Synthesis and antiviral activity of novel isonucleoside analogs. Available from: [Link]

-

bioRxiv. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Available from: [Link]

-

PubMed. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Available from: [Link]

-

MDPI. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available from: [Link]

-

PubMed Central. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

-

ResearchGate. Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. Available from: [Link]

-

RSC Publishing. Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues. Available from: [Link]

-

Beilstein Archives. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

PubMed. Mechanisms of tetrazole formation by addition of azide to nitriles. Available from: [Link]

-

ResearchGate. Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Available from: [Link]

-

PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. Available from: [Link]

Sources

- 1. Nitrile hydration and α-deuteration of amides catalyzed by a PC NHC P Mn( i ) pincer complex - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02804C [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Trace Analysis of Isocapronitrile (4-Methylpentanenitrile) by GC-MS

Introduction & Scope

Isocapronitrile (CAS: 542-54-1), systematically known as 4-methylpentanenitrile , is a branched aliphatic nitrile frequently utilized as an intermediate in the synthesis of isoquinoline alkaloids, fragrances, and fine chemicals.[1]

Unlike common residual solvents (e.g., acetonitrile, methanol), this compound possesses a relatively high boiling point (155°C ) and significant polarity. These physicochemical traits present specific analytical challenges:

-

Carryover Risk: Its high boiling point increases the risk of condensation in transfer lines or retention in the column head.

-

Peak Tailing: The nitrile moiety (-C≡N) interacts strongly with active silanol sites in the GC liner and column, often leading to asymmetric peaks.

-

Regulatory Status: While not explicitly listed in ICH Q3C tables, it is classified as a Class 2 or 3 Process Impurity depending on the daily dose and toxicity assessment. It requires strict control due to its acute toxicity (Oral/Dermal/Inhalation Category 4).

This protocol details a validated GC-MS (SIM) methodology designed for the specific quantification of this compound at trace levels (ppm) in drug substances and intermediates.

Method Development Strategy (The "Why")

Physicochemical Profile

| Property | Value | Analytical Implication |

| Molecular Weight | 97.16 g/mol | Amenable to standard EI ionization (m/z < 500).[2] |

| Boiling Point | 155°C | Critical: Too high for standard static headspace efficiency without high equilibration temperatures (>100°C).[2] Liquid Injection is preferred for sensitivity. |

| Polarity | Moderate-High | Requires a polar deactivated liner and a mid-to-high polarity column.[2] |

| Solubility | Organic Solvents | Soluble in MeOH, DCM, DMSO.[2] |

Column Selection Logic

Standard non-polar columns (e.g., 100% Dimethylpolysiloxane, DB-1) are unsuitable for this compound. The nitrile group will interact with the stationary phase poorly, leading to co-elution with hydrocarbon matrices and significant tailing.

-

Recommended Phase: 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane (e.g., DB-624 or VF-624ms ).

-

Reasoning: The cyanopropyl functionality in the stationary phase provides "like-dissolves-like" interaction with the nitrile analyte, improving peak symmetry and retention time stability.

-

Alternative: Polyethylene Glycol (DB-WAX) offers better separation from non-polar isomers but has lower thermal stability.

Mass Spectrometry Strategy (SIM Mode)

This compound undergoes extensive fragmentation under 70 eV Electron Ionization (EI). The molecular ion (

-

Base Peak (Quantifier): m/z 43 (

- Isopropyl cation). -

Qualifiers: m/z 55 (

), m/z 41 (Allyl cation), m/z 97 (

Analytical Workflow Diagram

Caption: Analytical workflow for this compound analysis, emphasizing liquid injection and SIM detection.

Detailed Experimental Protocol

Reagents & Standards

-

Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: DCM is preferred if the drug substance is insoluble in methanol, but ensure the solvent front does not interfere with m/z 43.

-

Reference Standard: this compound (4-methylpentanenitrile), purity > 98%.

-

Internal Standard (ISTD): Valeronitrile (Pentanenitrile) or deuterated analog.

GC Parameters

| Parameter | Setting | Rationale |

| System | Agilent 7890/8890 or equivalent | High-precision pneumatics required.[2] |

| Column | DB-624 (30 m × 0.25 mm × 1.4 µm) | Thicker film (1.4 µm) improves retention of volatiles and peak shape for nitriles.[2] |

| Inlet Mode | Splitless (or 1:5 Split for high conc.)[2] | Splitless maximizes sensitivity for trace impurities.[2] |

| Inlet Temp | 250°C | Ensures rapid volatilization of the 155°C boiler.[2] |

| Liner | Ultra Inert, Single Taper with Wool | Wool traps non-volatiles; deactivation prevents nitrile adsorption.[2] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for MS.[2] |

| Oven Program | 40°C (hold 3 min) → 10°C/min → 240°C (hold 5 min) | Initial hold focuses the peak; ramp ensures elution; final bake-out prevents carryover.[2] |

Mass Spectrometer Parameters

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 250°C[2]

-

Solvent Delay: 3.5 - 4.0 min (Must determine experimentally to protect filament from solvent).

-

Acquisition Mode: SIM (Selected Ion Monitoring)

-

Group 1 (this compound): Start ~5.0 min.

-

Ions:43.1 (Quant), 41.1 , 55.1 , 97.1 (Qual).

-

Dwell Time: 50-100 ms per ion.

-

Validation Framework (Self-Validating System)

To ensure the protocol produces legally defensible data, the following System Suitability Tests (SST) must be passed before every sample set.

System Suitability Criteria

| Parameter | Acceptance Criteria | Troubleshooting |

| Resolution ( | > 1.5 between this compound and nearest peak | Adjust oven ramp rate or carrier flow. |

| Tailing Factor ( | NMT 1.5 | Active sites in liner.[2] Replace liner/septum. |

| Sensitivity (S/N) | > 10 for LOQ Standard | Clean ion source or retune MS.[2] |

| Precision (RSD) | < 5.0% (n=6 injections) | Check autosampler syringe for bubbles. |

Limit Calculation (The "Safety" Standard)

Since this compound is not in ICH Q3C, calculate the Permitted Daily Exposure (PDE) using the LD50 if specific toxicity data is unavailable, or treat as a generic impurity.

Scenario: Oral drug, Max Daily Dose (MDD) = 1 g.

-

Toxicity Data: Oral LD50 (Rat) ≈ 100 mg/kg (estimated from similar nitriles).

-

Calculation (ICH Q3C/Q3A):

If NOAEL is unknown, derive from LD50 (Factor -

Default Limit: For process impurities without genotoxicity alerts, the threshold is often 0.10% (1000 ppm) or TTC (1.5 µ g/day ) if genotoxic. This compound is generally controlled at < 500 ppm in intermediates.

Troubleshooting Guide

Issue: "Ghost" Peaks in Blank

-

Cause: this compound is sticky. It may carry over from a high-concentration injection.

-

Solution: Run a "blank" method with a higher oven ramp (260°C) and increased split ratio (1:100) between samples. Use a solvent wash (DCM) for the syringe (5x pumps).

Issue: Low Sensitivity for m/z 97

-

Cause: Extensive fragmentation.

-

Solution: Do not use m/z 97 as the quantifier. Rely on m/z 43. Ensure your solvent (e.g., Acetone, m/z 43, 58) is fully separated from the analyte. DCM (m/z 84, 86) is a better solvent choice for m/z 43 detection.

References

-

National Institute of Standards and Technology (NIST). 4-Methylpentanenitrile Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

International Conference on Harmonisation (ICH). Guideline Q3C (R8): Impurities: Guideline for Residual Solvents. (2021). Available at: [Link]

-

PubChem. 4-Methylpentanenitrile Compound Summary (CAS 542-54-1).[1] National Library of Medicine. Available at: [Link]

-

Agilent Technologies. GC Column Selection Guide for Residual Solvents. Available at: [Link]

Sources

Role of isocapronitrile in the synthesis of heterocyclic compounds

Role of 4-Methylpentanenitrile in the Design of Lipophilic Bioisosteres

Executive Summary

Isocapronitrile (Isovaleronitrile; CAS 625-28-5) is a critical aliphatic nitrile precursor used to introduce the isopentyl (isoamyl) moiety into heterocyclic scaffolds. In medicinal chemistry, this specific alkyl chain is valued for optimizing lipophilicity (LogP) and providing steric bulk without aromatic pi-stacking interactions.

This application note details the conversion of this compound into two high-value pharmacophores: 5-isopentyl-1H-tetrazoles (carboxylic acid bioisosteres) and 3-isopentyl-1,2,4-oxadiazoles (ester/amide bioisosteres). The protocols prioritize "Click Chemistry" principles and robust cyclization pathways suitable for scale-up.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties

This compound is a liquid at room temperature.[1][2][3] Its boiling point allows for flexible solvent selection, including aqueous reflux and standard organic solvents like toluene or DMF.

| Property | Value | Implication for Synthesis |

| IUPAC Name | 4-Methylpentanenitrile | Substrate identity |

| CAS Number | 625-28-5 | Sourcing verification |

| Boiling Point | 128–130 °C | Stable at standard reflux (H₂O/EtOH) |

| Density | 0.795 g/mL | lighter than water; forms biphasic systems |

| Solubility | Organic solvents (High), Water (Low) | Requires phase transfer or surfactant in aqueous media |

| Flash Point | 28 °C | Flammable – Use inert atmosphere (N₂) |

Strategic Role in Drug Design

The conversion of the nitrile group (-CN) in this compound to heterocycles serves a specific function in Lead Optimization:

-

Bioisosterism: The resulting tetrazole is a classic bioisostere for a carboxylic acid (pKₐ ~4.5–5), improving metabolic stability and membrane permeability compared to the parent acid.

-

Lipophilic Tuning: The isopentyl tail adds significant hydrophobic character, often used to fill hydrophobic pockets in enzyme active sites (e.g., viral proteases or GPCRs).

Part 2: Application Note – Synthesis of 5-Isopentyl-1H-Tetrazole

Methodology: Zinc-Catalyzed [3+2] Cycloaddition (Demko-Sharpless Protocol). Objective: Convert this compound to 5-isopentyl-1H-tetrazole using aqueous media, avoiding toxic tin reagents or highly volatile hydrazoic acid.

Reaction Logic

Traditional tetrazole synthesis uses toxic tributyltin azide or dangerous neat hydrazoic acid. This protocol utilizes Zinc Bromide (ZnBr₂) as a Lewis acid catalyst in water.[4] The Zn(II) activates the nitrile, facilitating the nucleophilic attack of the azide ion.[5]

Experimental Protocol

Reagents:

-

This compound (1.0 equiv)

-

Sodium Azide (NaN₃) (1.1 equiv)

-

Zinc Bromide (ZnBr₂) (1.0 equiv) or ZnCl₂

-

Solvent: Deionized Water (or 1:1 Water/Isopropanol if solubility is poor)

-

Acid: 3N HCl (for workup)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Azide (1.43 g, 22 mmol) and Zinc Bromide (4.5 g, 20 mmol) in 40 mL of water.

-

Addition: Add this compound (2.4 mL, 20 mmol). The mixture will likely be biphasic.

-

Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.

-

Note: Vigorous stirring is critical to create an emulsion, maximizing the interfacial surface area between the organic nitrile and the aqueous azide/catalyst phase.

-

-

Monitoring: Monitor via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS. Reaction time is typically 12–24 hours.

-

Workup (Critical for Safety):

-

Cool the mixture to room temperature.

-

Add Ethyl Acetate (50 mL) and 3N HCl until the aqueous layer pH is < 2.

-

Mechanism:[2][6][7] This protonates the zinc-tetrazolate complex, releasing the free tetrazole into the organic layer.

-

WARNING: Perform this step in a fume hood. Although pH < 2 favors HN₃ formation, the tetrazole is the thermodynamic product. Ensure good ventilation.

-

-

Purification: Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate. Combine organics, dry over MgSO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Pathway Visualization

Caption: Figure 1. Lewis-acid catalyzed activation of this compound followed by cycloaddition and acidic liberation of the tetrazole.

Part 3: Application Note – Synthesis of 3-Isopentyl-1,2,4-Oxadiazoles

Methodology: Amidoxime Route.[8][9][10] Objective: Synthesize a 1,2,4-oxadiazole ring, utilizing this compound to install the substituent at the 3-position.

Reaction Logic

Direct cycloaddition of nitriles to nitrile oxides is possible but often unstable. The preferred industrial route involves converting the nitrile to an amidoxime (stable intermediate), followed by condensation with an acylating agent (R-COCl).

Experimental Protocol

Phase A: Synthesis of Isovaleramidoxime

-

Reagents: this compound (20 mmol), Hydroxylamine Hydrochloride (NH₂OH·HCl, 22 mmol), Sodium Carbonate (Na₂CO₃, 11 mmol), Ethanol (Abs. 50 mL).

-

Procedure:

-

Dissolve NH₂OH·HCl and Na₂CO₃ in water (minimal amount) and add to the Ethanol solution.

-

Add this compound.

-

Reflux at 80 °C for 6–12 hours.

-

Filter off salts and concentrate. The residue is the crude amidoxime (often a viscous oil or low-melting solid).

-

Phase B: Cyclization to 1,2,4-Oxadiazole

-

Reagents: Crude Isovaleramidoxime, Acyl Chloride (e.g., Benzoyl Chloride for a phenyl substituent), Pyridine or Triethylamine, Toluene.

-

Procedure:

-

Dissolve amidoxime in dry Toluene. Add 1.1 equiv of base (Pyridine).

-

Add Acyl Chloride dropwise at 0 °C (exothermic).

-

Allow to warm to RT (forms O-acyl amidoxime intermediate).

-

Heat to Reflux (110 °C) for 3 hours. This thermal step drives the dehydration cyclization.

-

-

Workup: Wash with water, dilute HCl, and brine. Dry and concentrate.

Workflow Visualization

Caption: Figure 2. Two-step synthesis of 1,2,4-oxadiazoles via the stable amidoxime intermediate.